ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate
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Overview
Description
Ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate is an organic compound with a complex structure that includes an amino group, a trichloromethyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate typically involves the reaction of ethyl 2-cyanoacetate with appropriate reagents under specific conditions. One method involves the use of trifluoroacetimidoyl chloride derivatives and sodium hydride in acetonitrile, followed by intramolecular cyclization under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Ethyl (2E)-3-amino-4,4,4-trichloro-2-[(4-methoxyphenyl)carbonyl]but-2-enoate can be compared with similar compounds such as ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate and ethyl (2E)-2-(chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
ethyl (2Z)-4,4,4-trichloro-2-[hydroxy-(4-methoxyphenyl)methylidene]-3-iminobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl3NO4/c1-3-22-13(20)10(12(18)14(15,16)17)11(19)8-4-6-9(21-2)7-5-8/h4-7,18-19H,3H2,1-2H3/b11-10-,18-12? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNZTAVJJDFQEB-PPTIEKKGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)OC)O)C(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=C(C=C1)OC)\O)/C(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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